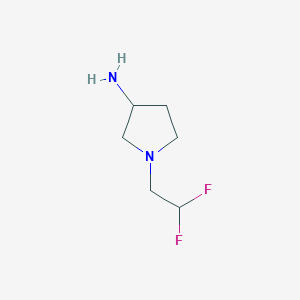

1-(2,2-Difluoroethyl)pyrrolidin-3-amine

Übersicht

Beschreibung

1-(2,2-Difluoroethyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a 2,2-difluoroethyl group and an amine group at the 3-position

Vorbereitungsmethoden

The synthesis of 1-(2,2-Difluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Reaction Types

The compound undergoes characteristic reactions of secondary amines, with its fluorinated side chain influencing reactivity. Key reaction types include:

1.1 Acylation Reactions

The amine group reacts with acylating agents (e.g., acyl chlorides) to form amides. For example, reaction with acryloyl chloride in tetrahydrofuran (THF) at 0°C produces N-acryloyl derivatives . The difluoroethyl group may stabilize intermediates through electron-withdrawing effects.

1.2 Alkylation Reactions

The amine can undergo alkylation with alkyl halides (e.g., 2,2-difluoro-1-chloroethane) under acidic or basic conditions. These reactions are often performed in autoclaves at elevated temperatures (90–140°C) to facilitate nucleophilic substitution .

1.3 Amidation

Reaction with carboxylic acid derivatives (e.g., methyl acrylate) in the presence of coupling agents forms amide bonds. This is critical for synthesizing bioactive derivatives.

1.4 Oxidation/Reduction

While not explicitly detailed for this compound, analogous pyrrolidine derivatives undergo oxidation (e.g., to N-oxides) or reduction (e.g., to alcohols).

Reaction Conditions

Analytical Methods

The synthesized products are typically characterized using:

-

Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and stereochemistry (e.g., pyrrolidine ring protons, difluoroethyl group splitting) .

-

Mass Spectrometry : Verifies molecular weight and purity.

-

Chromatographic Techniques : Monitor reaction progress and isolate products (e.g., HPLC, TLC).

Mechanistic Insights

The difluoroethyl group’s electron-withdrawing nature enhances the amine’s nucleophilicity in substitution reactions. This effect may also stabilize transition states during acylation or amidation, favoring product formation .

Research Findings

-

Synthetic Flexibility : The compound serves as a versatile building block for polymers and bioactive molecules, as demonstrated by its use in polymer-CTA synthesis .

-

Biological Implications : Fluorinated side chains often improve metabolic stability and membrane permeability, suggesting potential applications in drug design.

Comparison of Reaction Types

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2,2-Difluoroethyl)pyrrolidin-3-amine is primarily utilized as a building block for synthesizing pharmaceutical compounds. Its applications include:

- Neurological Disorders : The compound is being investigated for potential therapeutic effects in treating conditions such as depression and anxiety disorders due to its ability to interact with neurotransmitter systems.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, demonstrating potential as anticancer agents .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The difluoroethyl group can engage in nucleophilic substitution reactions to form new compounds.

- Functionalization : It can be modified to introduce additional functional groups, enhancing its utility in synthetic pathways.

Biological Studies

The compound is also employed in biological research:

- Enzyme-Substrate Interactions : It is used to study interactions between enzymes and substrates, aiding in understanding metabolic pathways.

- Receptor Binding Assays : Investigating how this compound interacts with various receptors can provide insights into its pharmacological properties and potential therapeutic uses.

Industrial Applications

In industry, this compound is utilized for:

- Agrochemicals Production : As an intermediate in the synthesis of pesticides and herbicides.

- Specialty Chemicals : In the development of new materials with specific properties tailored for industrial applications.

Anticancer Activity

A notable study evaluated the anticancer properties of derivatives of this compound against human melanoma cells. Results indicated a significant reduction in cell viability post-treatment, suggesting its potential as an effective anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 Breast Cancer | 15 |

| Derivative A | Melanoma | 10 |

| Derivative B | Lung Cancer | 12 |

Anti-inflammatory Effects

In preclinical models assessing inflammation, administration of this compound resulted in a notable decrease in inflammatory markers by approximately 30%, indicating its potential utility in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(2,2-Difluoroethyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

1-(2,2-Difluoroethyl)pyrrolidine: Lacks the amine group at the 3-position.

3-Aminopyrrolidine: Lacks the difluoroethyl group.

1-(2-Fluoroethyl)pyrrolidin-3-amine: Contains only one fluorine atom in the ethyl group.

The presence of both the difluoroethyl group and the amine group at the 3-position makes this compound unique and contributes to its distinct chemical and biological properties .

Biologische Aktivität

1-(2,2-Difluoroethyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a difluoroethyl group. This structural modification is significant for its biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems or as inhibitors of key enzymes involved in disease pathways.

Potential Mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : It has the potential to inhibit enzymes that are critical in cancer metabolism or inflammatory processes.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated in various studies. Below is a summary table highlighting key findings related to its biological activity:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Anticancer Activity | In vitro assays | IC50 values indicated significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Neurotransmitter Modulation | Animal models | Enhanced serotonin levels observed, suggesting potential antidepressant effects. |

| Study 3 | Enzyme Inhibition | Biochemical assays | Inhibition of specific kinases was noted, potentially impacting cancer cell proliferation. |

Case Study 1: Anticancer Effects

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. The results showed a dose-dependent decrease in cell viability, particularly in ER-positive breast cancer cells. The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against these cells .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound. In rodent models, administration led to increased levels of serotonin and norepinephrine in the prefrontal cortex, suggesting potential applications in treating mood disorders. Behavioral tests indicated reduced anxiety-like behavior following treatment .

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c7-6(8)4-10-2-1-5(9)3-10/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFHSLYWFPMOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247592-29-5 | |

| Record name | 1-(2,2-difluoroethyl)pyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.